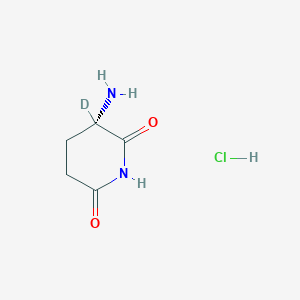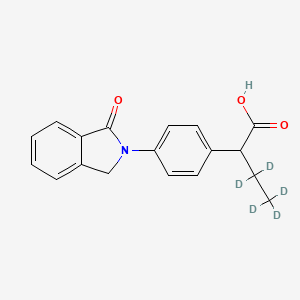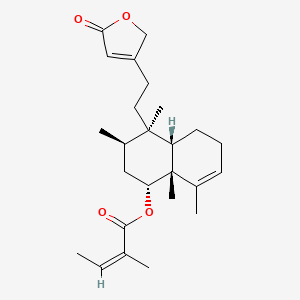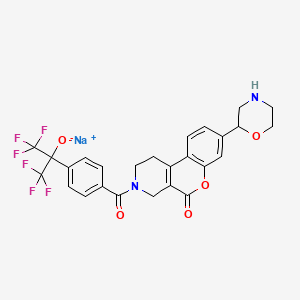
MTHFD2-IN-4 sodium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
MTHFD2-IN-4 sodium is a tricyclic coumarin derivative and a potent inhibitor of methylenetetrahydrofolate dehydrogenase 2 (MTHFD2)MTHFD2 is a mitochondrial enzyme involved in the folate-mediated one-carbon metabolism pathway, which is crucial for the proliferation of cancer cells .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of MTHFD2-IN-4 sodium involves multiple steps, starting with the preparation of the tricyclic coumarin core. The reaction conditions typically include the use of organic solvents, catalysts, and specific temperature and pressure settings to ensure the formation of the desired product. Detailed synthetic routes and reaction conditions are often proprietary and may vary between research groups .
Industrial Production Methods: Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent product quality, and implementing purification steps to isolate the compound. The use of automated reactors and continuous flow systems can enhance efficiency and yield in industrial settings .
Analyse Des Réactions Chimiques
Types of Reactions: MTHFD2-IN-4 sodium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, altering its chemical properties.
Substitution: Substitution reactions can introduce different functional groups into the compound, modifying its activity and selectivity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized coumarin derivatives, while reduction can produce reduced forms of the compound .
Applications De Recherche Scientifique
MTHFD2-IN-4 sodium has a wide range of scientific research applications, particularly in the field of cancer research. Its ability to inhibit MTHFD2 makes it a valuable tool for studying the role of one-carbon metabolism in cancer cell proliferation and survival. Additionally, the compound can be used to investigate the effects of MTHFD2 inhibition on tumor growth, metastasis, and resistance to chemotherapy .
In biology and medicine, this compound can be employed to explore the metabolic pathways involved in various diseases, including metabolic disorders and neurodegenerative conditions. Its potential therapeutic applications extend to the development of novel anticancer drugs and treatments for other diseases characterized by dysregulated one-carbon metabolism .
Mécanisme D'action
MTHFD2-IN-4 sodium exerts its effects by inhibiting the activity of MTHFD2, a key enzyme in the folate-mediated one-carbon metabolism pathway. This inhibition disrupts the production of one-carbon units required for nucleotide synthesis, amino acid homeostasis, and redox balance. As a result, cancer cells experience impaired proliferation, increased apoptosis, and heightened sensitivity to chemotherapy .
The molecular targets of this compound include the active site of MTHFD2, where it binds and prevents the enzyme from catalyzing its reactions. This binding is facilitated by specific interactions between the compound and amino acid residues within the enzyme’s active site .
Comparaison Avec Des Composés Similaires
Propriétés
Formule moléculaire |
C26H21F6N2NaO5 |
|---|---|
Poids moléculaire |
578.4 g/mol |
Nom IUPAC |
sodium;1,1,1,3,3,3-hexafluoro-2-[4-(8-morpholin-2-yl-5-oxo-2,4-dihydro-1H-chromeno[3,4-c]pyridine-3-carbonyl)phenyl]propan-2-olate |
InChI |
InChI=1S/C26H21F6N2O5.Na/c27-25(28,29)24(37,26(30,31)32)16-4-1-14(2-5-16)22(35)34-9-7-17-18-6-3-15(21-12-33-8-10-38-21)11-20(18)39-23(36)19(17)13-34;/h1-6,11,21,33H,7-10,12-13H2;/q-1;+1 |
Clé InChI |
NMEPDIUPXUVHBU-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=C1C3=C(C=C(C=C3)C4CNCCO4)OC2=O)C(=O)C5=CC=C(C=C5)C(C(F)(F)F)(C(F)(F)F)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




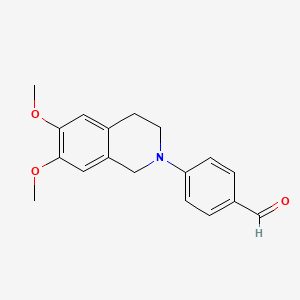
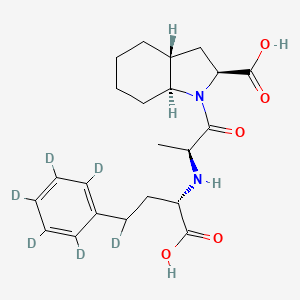


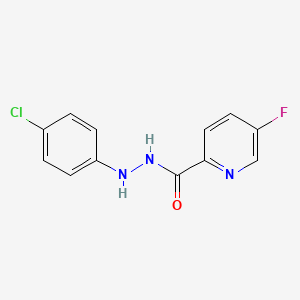
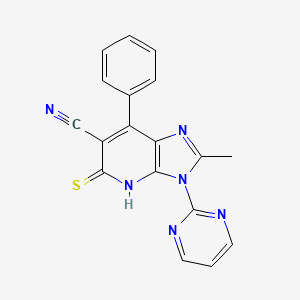
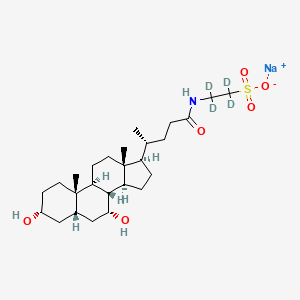
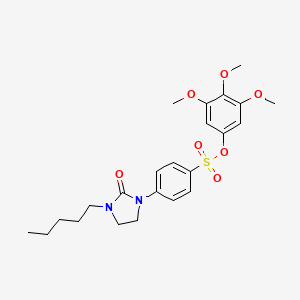
![1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-4-(methylamino)pyrimidin-2-one](/img/structure/B12400362.png)
